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molecular formula C9H4F2O2 B1454116 3-(2,4-Difluorophenyl)prop-2-ynoic acid CAS No. 873075-53-7

3-(2,4-Difluorophenyl)prop-2-ynoic acid

Cat. No. B1454116
M. Wt: 182.12 g/mol
InChI Key: VSMONCKOWKICGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300939B2

Procedure details

4.95 ml (41.4 mmol) of 2,4-difluoroiodobenzene and 2.56 ml (41.4 mmol) of propiolic acid were dissolved in DMF (16 ml). Following cooling of the reaction medium to 0° C. (ice-water bath), 578 mg (0.83 mmol) of Pd(PPh3)2Cl2 and 308 mg (1.66 mmol) of Cul were added. The reaction solution was then cooled to −10° C. (ice methanol bath) and 14.5 ml (103.4 mmol) of diisopropylamine were added dropwise at this temperature. The cooling bath was then removed and the reaction mixture was stirred a further 16 h after RT had been re-established. The reaction solution was then diluted with EA and washed successively with a 2N HCl solution and a satd aq. NaCl solution. Following drying over MgSO4, filtration, and removal of solvent in vacuo, the residue was boiled with hexane and filtered after cooling to RT. The residue was dissolved in diethyl ether at 30° C. and filtered at this temperature. By removal of solvent in vacuo there were obtained from the filtrate 6.43 g (35.3 mmol, 85%) of (2,4-difluorophenyl)propiolic acid.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
578 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1I.[C:10]([OH:14])(=[O:13])[C:11]#[CH:12].C(NC(C)C)(C)C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:12]#[C:11][C:10]([OH:14])=[O:13] |^1:29,48|

Inputs

Step One
Name
Quantity
4.95 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)I
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
578 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred a further 16 h after RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added dropwise at this temperature
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
ADDITION
Type
ADDITION
Details
The reaction solution was then diluted with EA
WASH
Type
WASH
Details
washed successively with a 2N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Following drying over MgSO4, filtration, and removal of solvent in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to RT
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether at 30° C.
FILTRATION
Type
FILTRATION
Details
filtered at this temperature
CUSTOM
Type
CUSTOM
Details
By removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C#CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.3 mmol
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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